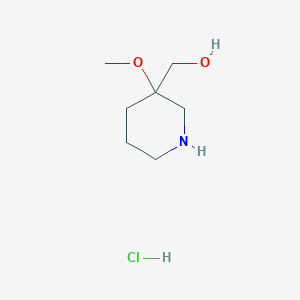

(3-Methoxypiperidin-3-yl)methanol hydrochloride

Description

(3-Methoxypiperidin-3-yl)methanol hydrochloride is a piperidine derivative characterized by a methoxy (-OCH₃) group and a hydroxymethyl (-CH₂OH) group at the 3-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility in aqueous environments. Piperidine derivatives are widely explored in pharmaceuticals due to their versatility in drug design, particularly as chiral building blocks or bioactive intermediates .

Properties

IUPAC Name |

(3-methoxypiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-10-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCJRMZPFIDNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCNC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955517-97-1 | |

| Record name | (3-methoxypiperidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypiperidin-3-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with methanol under specific conditions. One common method includes the reaction of 3-methoxypiperidine with formaldehyde and hydrogen chloride to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of (3-Methoxypiperidin-3-yl)methanol hydrochloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The compound is often produced in bulk quantities and can be packaged under argon or vacuum to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Methoxypiperidin-3-yl)methanol hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Methoxypiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with (3-Methoxypiperidin-3-yl)methanol hydrochloride, differing primarily in substituents or ring modifications:

Substituent Effects on Physicochemical Properties

Methoxy vs. Fluoro Substitution: The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents compared to the electronegative fluoro substituent in (5-Fluoropiperidin-3-yl)methanol hydrochloride . Fluorination may enhance metabolic stability and bioavailability due to reduced susceptibility to oxidative degradation.

Methoxy vs.

Phenoxy vs. Methoxy Substitution: 3-(2-Methylphenoxy)piperidine hydrochloride contains an aromatic phenoxy group, which increases lipophilicity and may enhance blood-brain barrier penetration. However, this substitution introduces acute toxicity risks (OSHA HCS Category 3).

Collision Cross-Section (CCS) and Chromatographic Behavior

- (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride exhibits a predicted CCS of 152.3 Ų for [M+H]+, indicative of a compact molecular conformation. In contrast, bulkier analogs like phenoxy-substituted derivatives (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) would likely have higher CCS values due to increased molecular surface area.

Biological Activity

(3-Methoxypiperidin-3-yl)methanol hydrochloride is a piperidine derivative with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. This compound has garnered interest in various fields of pharmacology due to its potential biological activities, particularly in neurological and therapeutic applications.

The biological activity of (3-Methoxypiperidin-3-yl)methanol hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the release and uptake of neurotransmitters, making it a candidate for the treatment of various neurological disorders. The compound's structure allows it to interact with specific receptors in the brain, influencing dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function.

Pharmacological Profile

Research indicates that (3-Methoxypiperidin-3-yl)methanol hydrochloride exhibits several pharmacological properties:

- Antidepressant-like effects : Studies have shown that compounds with similar structures can alleviate symptoms of depression in animal models by enhancing serotonin signaling.

- Cognitive enhancement : The compound may improve cognitive functions, potentially beneficial for conditions such as Alzheimer's disease .

- Neuroprotective properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, a common factor in neurodegenerative diseases .

Case Studies

- Animal Model Studies : In a study involving mice, administration of (3-Methoxypiperidin-3-yl)methanol hydrochloride resulted in significant improvements in behavioral tests associated with anxiety and depression. The results indicated increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

- Cell Culture Experiments : In vitro studies demonstrated that this compound can enhance neuronal survival rates under stress conditions induced by glutamate, which is known to be toxic to neurons. This neuroprotective effect was linked to the modulation of calcium ion influx into cells.

Comparative Analysis

To better understand the unique properties of (3-Methoxypiperidin-3-yl)methanol hydrochloride, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3-Methylpiperidin-2-yl)methanol | Simple piperidine structure | Less polar; different biological activity |

| 4-Hydroxymethylpiperidine | Hydroxymethyl at 4-position | Increased solubility; altered receptor interactions |

| [(3R,6S)-6-Methylpiperidin-3-yl]methanol | Chiral configuration affecting activity | Potential for asymmetric synthesis applications |

This table highlights how variations in structure can lead to significant differences in biological activity and pharmacological applications.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which (3-Methoxypiperidin-3-yl)methanol hydrochloride exerts its effects:

- Binding Affinity Studies : Radiolabeled ligand binding assays revealed high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, indicating its potential role as an anxiolytic agent .

- Metabolic Stability : Investigations into the compound's pharmacokinetics showed moderate metabolic stability, which is crucial for maintaining effective concentrations in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key structural features of (3-Methoxypiperidin-3-yl)methanol hydrochloride, and how are they experimentally characterized?

- Methodology : Structural elucidation involves a combination of spectroscopic and computational techniques.

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the methoxy group (~3.3 ppm for CHO) and piperidine protons (δ 1.5–3.5 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion [M+H] at m/z 222.14887 (predicted) and fragmentation patterns .

- Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) predicts CCS values (e.g., 152.3 Ų for [M+H]), aiding in distinguishing conformational isomers .

Q. What synthetic routes are reported for (3-Methoxypiperidin-3-yl)methanol hydrochloride?

- Methodology : Synthesis typically involves multi-step organic reactions:

- Step 1 : Functionalization of piperidine via nucleophilic substitution or ring-opening reactions.

- Step 2 : Methoxylation at the 3-position using methoxy-protecting groups (e.g., BOC or benzyl) .

- Step 3 : Hydrochloride salt formation via acid-base reaction in ethanol or dichloromethane .

- Key Parameters : Control reaction temperature (0–25°C) and inert atmosphere (N) to minimize side reactions .

Q. What are the recommended storage and handling protocols for this compound?

- Methodology :

- Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the methoxy group .

- Handling : Use PPE (nitrile gloves, safety goggles) and avoid dust formation. Conduct work in a fume hood with local exhaust ventilation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the chiral centers in (3-Methoxypiperidin-3-yl)methanol hydrochloride?

- Methodology :

- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Evans auxiliaries to control stereochemistry at the piperidine 3-position .

- Resolution Techniques : Employ chiral column chromatography (e.g., Chiralpak® AD-H) or enzymatic resolution to separate enantiomers .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, methanol/water mixtures may enhance crystallinity .

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates .

- Scale-Up : Transition from batch to flow chemistry for better heat/mass transfer control .

Q. How can contradictions in reported biological activity data be resolved?

- Methodology :

- Orthogonal Assays : Validate receptor binding (e.g., GPCR assays) with functional cellular assays (e.g., cAMP modulation) to confirm target engagement .

- Structural-Activity Relationship (SAR) : Compare stereochemical analogs (e.g., 4-phenylpyrrolidine derivatives) to isolate contributions of the methoxy group .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.